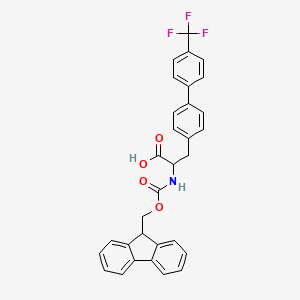

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-4-(4-trifluorométhylphényl)-L-phénylalanine est un dérivé d'acide aminé synthétique couramment utilisé dans la synthèse peptidique. Le composé est caractérisé par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc), d'un groupe trifluorométhylphényle et d'un squelette de phénylalanine. Ce composé est particulièrement précieux dans le domaine de la chimie médicinale et de la biochimie en raison de ses propriétés structurales et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Fmoc-4-(4-trifluorométhylphényl)-L-phénylalanine implique généralement les étapes suivantes :

Protection Fmoc : Le groupe amino de la L-phénylalanine est protégé à l'aide de chlorure de fluorenylméthyloxycarbonyle (Fmoc-Cl) en présence d'une base telle que le carbonate de sodium.

Trifluorométhylation : Le cycle phényle de la phénylalanine protégée est ensuite soumis à une trifluorométhylation à l'aide d'un agent trifluorométhylant tel que l'iodure de trifluorométhyle (CF3I) dans des conditions spécifiques.

Méthodes de production industrielle

La production industrielle de Fmoc-4-(4-trifluorométhylphényl)-L-phénylalanine implique une synthèse à grande échelle à l'aide de synthétiseurs peptidiques automatisés. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Fmoc-4-(4-trifluorométhylphényl)-L-phénylalanine subit diverses réactions chimiques, notamment :

Déprotection : Élimination du groupe Fmoc à l'aide d'une base comme la pipéridine.

Réactions de couplage : Formation de liaisons peptidiques avec d'autres acides aminés à l'aide de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Réactions de substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution aromatique électrophile.

Réactifs et conditions courantes

Déprotection : Pipéridine dans le diméthylformamide (DMF).

Couplage : DIC et HOBt dans le DMF ou le dichlorométhane (DCM).

Substitution : Réactifs électrophiles en conditions acides ou basiques.

Principaux produits

Acide aminé déprotégé : L-phénylalanine avec un groupe trifluorométhylphényle.

Peptides : Peptides contenant Fmoc-4-(4-trifluorométhylphényl)-L-phénylalanine comme résidu.

Applications de recherche scientifique

Fmoc-4-(4-trifluorométhylphényl)-L-phénylalanine est largement utilisé dans la recherche scientifique, notamment :

Synthèse peptidique : Comme élément constitutif dans la synthèse de peptides et de protéines.

Chimie médicinale : Dans la conception et le développement de médicaments à base de peptides.

Biochimie : Pour étudier les interactions protéine-protéine et les interactions enzyme-substrat.

Applications industrielles : Dans la production de produits pharmaceutiques et biotechnologiques.

Mécanisme d'action

Le mécanisme d'action de Fmoc-4-(4-trifluorométhylphényl)-L-phénylalanine implique son incorporation dans les peptides et les protéines, où il peut influencer la structure et la fonction des molécules résultantes. Le groupe trifluorométhyle peut améliorer la lipophilie et la stabilité métabolique des peptides, tandis que le groupe Fmoc facilite la synthèse et la purification des peptides.

Applications De Recherche Scientifique

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is widely used in scientific research, including:

Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: In the design and development of peptide-based drugs.

Biochemistry: For studying protein-protein interactions and enzyme-substrate interactions.

Industrial Applications: In the production of pharmaceuticals and biotechnological products.

Mécanisme D'action

The mechanism of action of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of peptides, while the Fmoc group facilitates the synthesis and purification of peptides.

Comparaison Avec Des Composés Similaires

Composés similaires

- Fmoc-4-trifluorométhyl-D-homophénylalanine

- Fmoc-4-trifluorométhyl-L-homophénylalanine

Unicité

Fmoc-4-(4-trifluorométhylphényl)-L-phénylalanine est unique en raison de sa combinaison spécifique du groupe protecteur Fmoc, du groupe trifluorométhylphényle et du squelette de L-phénylalanine. Cette combinaison confère des propriétés chimiques et physiques distinctes qui sont avantageuses dans la synthèse peptidique et la chimie médicinale.

Propriétés

Formule moléculaire |

C31H24F3NO4 |

|---|---|

Poids moléculaire |

531.5 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid |

InChI |

InChI=1S/C31H24F3NO4/c32-31(33,34)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(36)37)35-30(38)39-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,35,38)(H,36,37) |

Clé InChI |

JOBSKOBXLFDFCO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[9-(Benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12306564.png)

![1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-](/img/structure/B12306581.png)

![5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B12306593.png)

![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306602.png)

![4-[12,14-Dioxo-10-(4-propan-2-ylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12306626.png)

![2-([1,1'-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid](/img/structure/B12306654.png)

![2-amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B12306679.png)